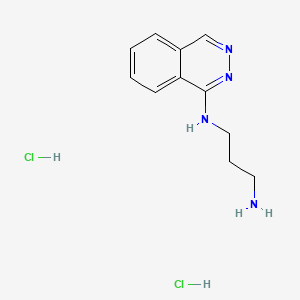
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has a molecular formula of C19H16ClNO3 and a molecular weight of 341.8 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene-2-carboxylate moiety: This can be achieved through a Friedel-Crafts acylation reaction where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the 4-(2-aminoacetyl)phenyl group: This step involves the coupling of the naphthalene-2-carboxylate with 4-(2-aminoacetyl)phenyl using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoacetyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the aminoacetyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoacetyl group can yield oxo derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoacetyl group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-aminoacetyl)phenyl benzoate hydrochloride
- 4-(2-aminoacetyl)phenyl anthracene-2-carboxylate hydrochloride
- 4-(2-aminoacetyl)phenyl phenanthrene-2-carboxylate hydrochloride
Uniqueness
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride is unique due to its specific combination of the naphthalene and aminoacetyl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, leading to unique applications in scientific research.
Propiedades
IUPAC Name |
[4-(2-aminoacetyl)phenyl] naphthalene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3.ClH/c20-12-18(21)14-7-9-17(10-8-14)23-19(22)16-6-5-13-3-1-2-4-15(13)11-16;/h1-11H,12,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZLFDIWVFXVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=CC=C(C=C3)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)



![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)
![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)


![(4E,11S)-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B6609237.png)

